3,4-Dihydroxymandelaldehyde

Descripción general

Descripción

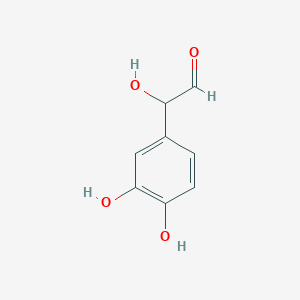

3,4-Dihydroxymandelaldehyde is a hydroxyaldehyde consisting of phenylacetaldehyde with three hydroxy substituents located at the alpha, 3, and 4 positions. It is a metabolite of noradrenaline and is known for its role as a neurotoxin . The compound has the molecular formula C8H8O4 and is also referred to as 3,4-dihydroxyphenylglycolaldehyde.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxymandelaldehyde can be synthesized from a common precursor, a bis-THP-protected dihydroxyphenylacetic acid methyl ester.

Industrial Production Methods:

Análisis De Reacciones Químicas

Enzymatic Oxidation to 3,4-Dihydroxymandelic Acid

DHM undergoes oxidation to form 3,4-dihydroxymandelic acid (DHMA) via aldehyde dehydrogenase (ALDH) enzymes. This reaction is cofactor-dependent and critical in neurotransmitter metabolism .

Key Enzymes and Reaction Parameters:

| Enzyme | Gene | Uniprot ID | Cofactor | Products | Molecular Weight (Da) |

|---|---|---|---|---|---|

| ALDH3B1 | ALDH3B1 | P43353 | NAD+/NADP+ | DHMA + NADH/NADPH + H⁺ | 51,839 |

| ALDH3B2 | ALDH3B2 | P48448 | NAD+/NADP+ | DHMA + NADH/NADPH + H⁺ | 42,624 |

| ALDH1A3 | ALDH1A3 | P47895 | NAD+ | DHMA + NADH + H⁺ | 56,108 |

Mechanism :

This reaction is essential for detoxifying reactive aldehydes in neural tissues .

Redox Reactions Involving Alcohol Dehydrogenases

Alcohol dehydrogenase 4 (ADH4) catalyzes the reversible interconversion of DHM and 3,4-dihydroxyphenylglycol (DHPG) .

Reaction Details:

Enzyme Properties :

-

Gene : ADH4

-

Uniprot ID : P08319

-

Molecular Weight : 40,221 Da

Tyrosinase-Catalyzed Oxidation

At pH 7.4, DHM is oxidized by tyrosinase to form a quinone-methide intermediate, which undergoes hydrolysis to yield 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) and 3,4-dihydroxybenzylalcohol (DHBAlc) .

Key Steps :

-

Quinone Formation :

-

Isomerization to Quinone-Methide :

-

Hydrolysis Products :

Electropolymerization

Under electrochemical conditions, DHM forms polymeric structures via phenoxyl radical intermediates :

-

Radical Formation :

-

Radical Propagation :

-

Oxidation to Stable Polymer :

Air Catalytic Oxidation

A scalable synthesis involves condensation of pyrocatechol and oxoethanoic acid, followed by air oxidation :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | (Al)·(Cu)·(Mo)·(Mn)·Fe·Zn |

| Temperature | 85–95°C |

| Air Flow Rate | 80–110 L/h |

| Yield | 72.3–90.7% |

Chemical Equation :

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

Metabolomics and Disease Biomarkers

Metabolomic Profiling in Diabetes Nephropathy

DHMAL has been identified as a significant metabolite in studies focusing on diabetic nephropathy (DN). A study utilized ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) to analyze urinary metabolites in DN rats. The findings highlighted elevated levels of DHMAL among other metabolites, suggesting its potential role as a biomarker for metabolic dysfunction associated with DN. The study also demonstrated that treatment with Radix Scutellariae could reverse these metabolite abnormalities, indicating a therapeutic pathway involving DHMAL .

Table 1: Key Metabolites Identified in DN Rats

| Metabolite | Change Trend (M/K) | Change Trend (RS/M) |

|---|---|---|

| 3,4-Dihydroxymandelaldehyde | Increased | Decreased |

| Hippuric Acid | Increased | Decreased |

| Indoxyl Sulfate | Increased | Decreased |

Neurobiology and Neurotoxicity

DHMAL is recognized as a metabolite of noradrenaline and has been studied for its neurotoxic effects. Research indicates that it may play a role in neurodegenerative conditions by influencing oxidative stress pathways. Its antioxidative properties are being explored as potential therapeutic avenues for conditions such as Parkinson's disease .

Cancer Research

Role in Colorectal Cancer (CRC)

Recent studies have modeled the metabolic interactions between host organisms and gut microbiota, revealing that DHMAL plays a role in enhancing the flux of metabolic pathways associated with CRC. Specifically, it has been shown to influence the levels of extracellular folate, which is crucial for cellular processes such as DNA synthesis and repair. The computational models predicted increased fluxes in reactions involving DHMAL that were validated through microbial culture experiments .

Table 2: Metabolic Pathways Influenced by DHMAL in CRC

| Pathway | Effect on Flux |

|---|---|

| Amino Acid Metabolism | Increased |

| Nucleotide Metabolism | Increased |

| Energy Metabolism | Increased |

Systemic Lupus Erythematosus (SLE)

DHMAL has also been investigated as a potential biomarker in systemic lupus erythematosus (SLE). A study utilizing LC-MS/MS identified DHMAL among other metabolites that showed significant differences between SLE patients and healthy controls. The presence of DHMAL may assist in understanding the pathogenesis of SLE and contribute to developing targeted therapies .

Mecanismo De Acción

3,4-Dihydroxymandelaldehyde exerts its effects primarily through its role as a neurotoxin. It is formed by the enzyme monoamine oxidase A during the breakdown of norepinephrine and epinephrine. The compound can generate free radicals, leading to oxidative stress and potential neurotoxicity. It interacts with various molecular targets and pathways involved in catecholamine metabolism.

Comparación Con Compuestos Similares

3,4-Dihydroxyphenylacetaldehyde (DOPAL): Another metabolite of catecholamines with similar neurotoxic properties.

5-Hydroxyindoleacetaldehyde (5-HIAL): A metabolite of serotonin with similar aldehyde structure.

Uniqueness: 3,4-Dihydroxymandelaldehyde is unique due to its specific role in catecholamine metabolism and its potential involvement in neurodegenerative diseases . Its ability to generate free radicals and cause oxidative stress distinguishes it from other similar compounds.

Actividad Biológica

3,4-Dihydroxymandelaldehyde (DHMAL), also known as DHPGALD, is a compound belonging to the class of phenylacetaldehydes. This compound has garnered attention due to its potential biological activities, particularly in neurotoxicity and its role in metabolic processes. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

This compound is biosynthesized from norepinephrine and epinephrine through the action of amine oxidase enzymes. It is characterized as a weak basic compound with a pKa indicating its neutral nature in biological systems. The compound participates in various enzymatic reactions, primarily involving aldehyde dehydrogenases (ALDHs), which catalyze its oxidation to 3,4-dihydroxymandelic acid (DHMA) .

Key Reactions Involving this compound

| Reaction | Enzyme | Products |

|---|---|---|

| This compound + NAD + H2O | ALDH | 3,4-Dihydroxymandelic acid + NADH + H⁺ |

| This compound + NADP + H2O | ALDH | 3,4-Dihydroxymandelic acid + NADPH + H⁺ |

Biological Activity and Neurotoxicity

Recent studies have indicated that this compound generates free radicals and may activate mitochondrial permeability transition, which is implicated in neuronal death. This mechanism suggests a potential link between elevated levels of this compound and neurodegenerative disorders. Impaired detoxification due to deficient ALDH function could contribute to its neurotoxic effects .

Case Study: Neurotoxicity in Animal Models

In a study examining the effects of DHMAL on neuronal cells, it was found that exposure led to increased oxidative stress markers and cell death. The study utilized animal models with induced neurodegeneration to assess the impact of elevated DHMAL levels. Results indicated significant neuronal loss correlated with increased DHMAL concentrations, highlighting its potential role in neurodegenerative processes .

Correlation with Psychological Disorders

Emerging research has linked this compound to psychological conditions such as anxiety and depression. A study measuring metabolomic profiles found that DHMAL levels were negatively correlated with anxiety scores (SAS: r = -0.383, P = 0.001), suggesting that alterations in this metabolite may influence mood disorders .

Metabolic Profiles and Microbial Interactions

Investigations into the metabolic profiles associated with gut microbiota have revealed that this compound is involved in metabolic pathways that affect overall health. The compound's interaction with gut microbiota can influence the production of short-chain fatty acids (SCFAs) and other metabolites that play critical roles in host metabolism and immune function .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMCLJIWGEKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897223 | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-73-9 | |

| Record name | α,3,4-Trihydroxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of human alcohol dehydrogenase (ADH) in the metabolism of 3,4-dihydroxymandelaldehyde?

A1: Human ADH, particularly the class II isozyme (π ADH), plays a crucial role in converting this compound into 3,4-dihydroxyphenylglycol (DHPG). This reaction is part of the metabolic breakdown pathway of norepinephrine. Research indicates that π ADH exhibits significantly higher catalytic efficiency for this reduction compared to class I ADH isozymes. [, ] In fact, π ADH demonstrates a 60- to 210-fold higher catalytic efficiency (kcat/Km) for the reduction of this compound compared to class I ADH isozymes. [] This suggests a specific role for π ADH in regulating norepinephrine levels within the body. You can find more details about this in the papers published on Semantic Scholar: and .

Q2: How does the interaction of this compound with π ADH differ from its interaction with class I ADH?

A2: While both class I and class II ADH can catalyze the reduction of this compound to DHPG, π ADH demonstrates a significantly stronger preference for this reaction. [] Furthermore, π ADH appears to catalyze this reaction almost unidirectionally, meaning it primarily favors the formation of DHPG and does not readily oxidize DHPG back to this compound. [] This unidirectional activity of π ADH further distinguishes it from class I ADH and highlights its specific role in norepinephrine degradation.

Q3: What is the physiological significance of π ADH's preference for this compound reduction?

A3: The high catalytic efficiency and essentially unidirectional activity of π ADH toward this compound reduction suggest a crucial role in regulating circulating levels of epinephrine and norepinephrine. [] By efficiently converting this compound to DHPG, π ADH contributes to the degradation pathway of these important neurotransmitters. This highlights the enzyme's potential as a target for research related to norepinephrine-related disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.